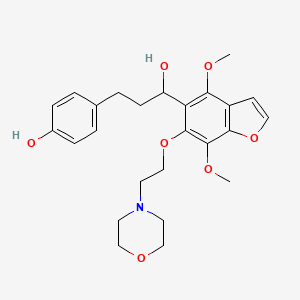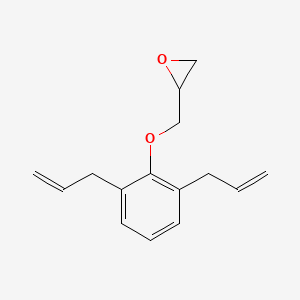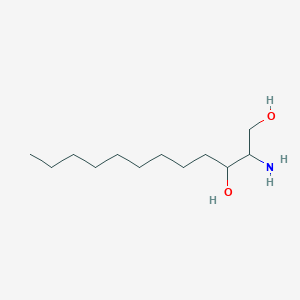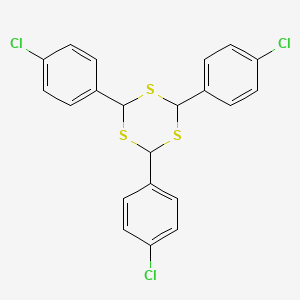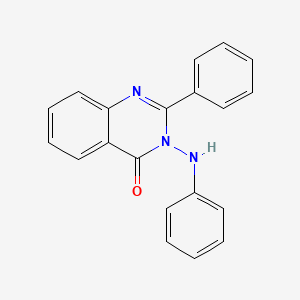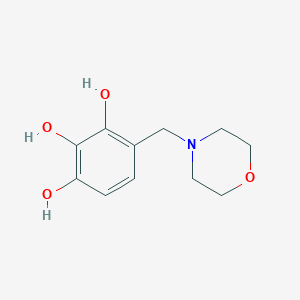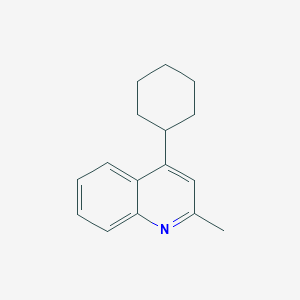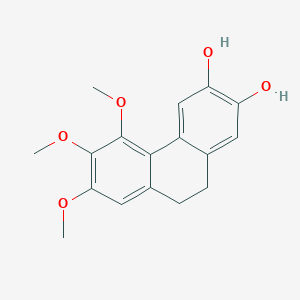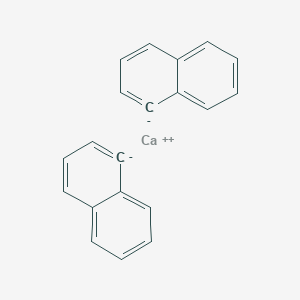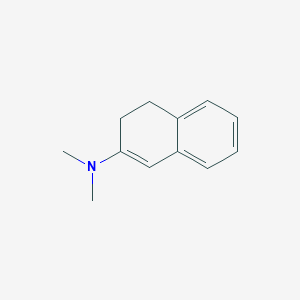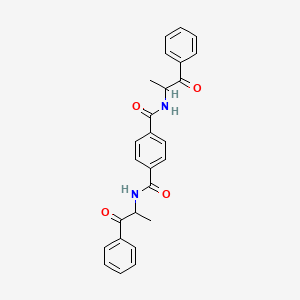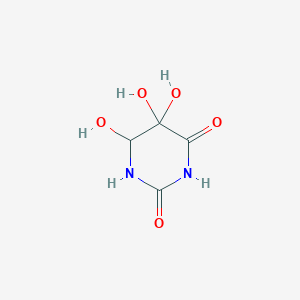
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydroxyl groups and dihydropyrimidine ring structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyl groups present in 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione.
5,6-Dihydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains fewer hydroxyl groups.
5-Hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains only one hydroxyl group.
Uniqueness
The presence of three hydroxyl groups in this compound makes it unique compared to other dihydropyrimidine derivatives. These hydroxyl groups can significantly influence the compound’s chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
51650-28-3 |
|---|---|
Molekularformel |
C4H6N2O5 |
Molekulargewicht |
162.10 g/mol |
IUPAC-Name |
5,5,6-trihydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h1,7,10-11H,(H2,5,6,8,9) |
InChI-Schlüssel |
RVJREYFSYCXIFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=O)NC(=O)N1)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
